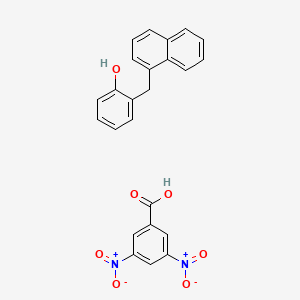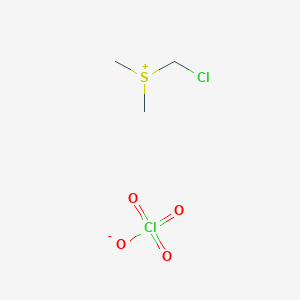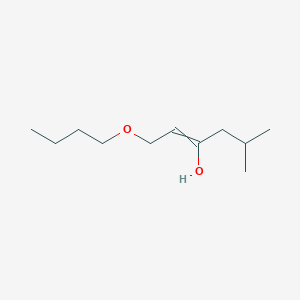
1-Butoxy-5-methylhex-2-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-5-methylhex-2-EN-3-OL is an organic compound with the molecular formula C11H22O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its unique structure, which includes a butoxy group and a methyl group attached to a hexene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-5-methylhex-2-EN-3-OL can be achieved through various organic reactions. One common method involves the reaction of 5-methylhex-2-en-3-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the butoxy group to attach to the hexene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-5-methylhex-2-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Butoxy-5-methylhex-2-EN-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butoxy-5-methylhex-2-EN-3-OL involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound can participate in nucleophilic addition and substitution reactions, affecting biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-hexen-3-ol: Similar structure but lacks the butoxy group.
3,5,5-Trimethyl-1-hexanol: Contains a different arrangement of methyl groups.
Hex-1-en-3-ol: Similar backbone but lacks the butoxy and methyl groups.
Uniqueness
1-Butoxy-5-methylhex-2-EN-3-OL is unique due to the presence of both a butoxy group and a methyl group on the hexene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
62797-14-2 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-butoxy-5-methylhex-2-en-3-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h6,10,12H,4-5,7-9H2,1-3H3 |
InChI Key |
QEUUOTQDHHJYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


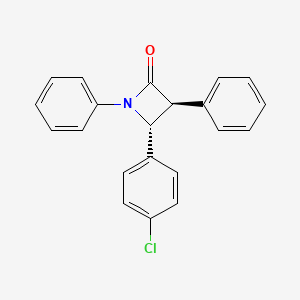
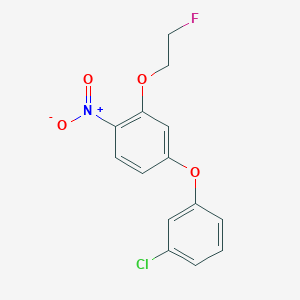
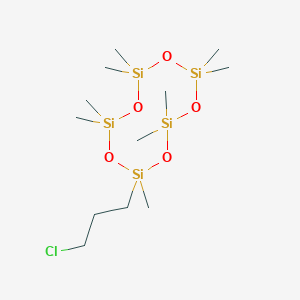
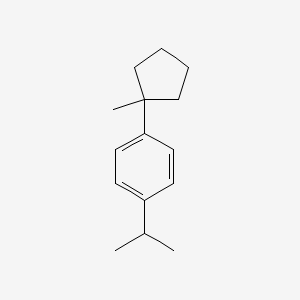
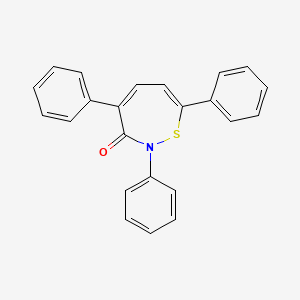
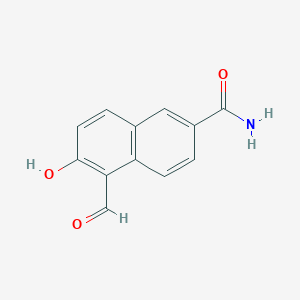
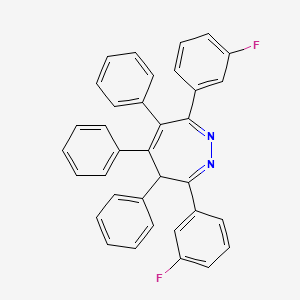
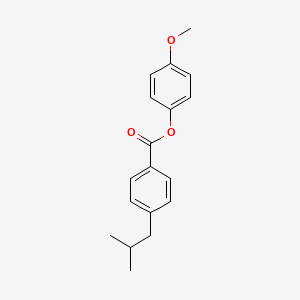
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
![4-[(Hexyloxy)methoxy]but-2-en-1-ol](/img/structure/B14530651.png)
![Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14530653.png)

